REACTION_CXSMILES
|
CO[C:3]1[C:4](OC)=[CH:5][C:6]2S[C:9]([C:11]3[CH:19]=CC(C(O)=O)=CC=3)=[N:8][C:7]=2[CH:20]=1.ClC(OCC(C)C)=O.C([N:33](C(C)C)C(C)C)C.[NH2:40][CH2:41][CH2:42][CH2:43]CCCO>CN(C)C=O>[NH2:33][C:4]1[CH:3]=[C:20]2[C:7]([N:8]=[CH:9][CH:11]=[CH:19]2)=[C:6]2[C:5]=1[CH:43]=[CH:42][CH:41]=[N:40]2
|
Name
|
4-(5,6-dimethoxybenzothiazolyl)benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC2=C(N=C(S2)C2=CC=C(C(=O)O)C=C2)C1)OC
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
NCCCCCCO
|
Name
|
Compound ( 1 )
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C=CC=NC2=C2N=CC=CC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |